molecular formula C20H15Cl2N5O4 B2628680 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887890-38-2

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2628680
CAS No.: 887890-38-2
M. Wt: 460.27
InChI Key: FTYUOESNPHYKJS-UHFFFAOYSA-N
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Description

This purine-based compound features a 3,4-dichlorophenyl group at position 9 and a 2,4-dimethoxyphenyl group at position 2. Such structural attributes are critical in modulating biological activity, solubility, and receptor binding efficiency.

Properties

IUPAC Name

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O4/c1-30-10-4-5-11(14(8-10)31-2)18-24-15(17(23)28)16-19(26-18)27(20(29)25-16)9-3-6-12(21)13(22)7-9/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUOESNPHYKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the dichlorophenyl and dimethoxyphenyl groups.

    Cyclization: reactions to form the purine core.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

    Scale-up processes: to ensure consistent production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron Effects : The target compound’s 3,4-dichlorophenyl group provides stronger electron-withdrawing effects compared to methyl (e.g., ) or fluorine (e.g., ) substituents. This may enhance interaction with electron-rich enzyme active sites.
  • Solubility : The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility relative to methyl-substituted analogs (e.g., ), though chloro groups counteract this by increasing hydrophobicity.
  • Bioactivity : Fluorine in may offer superior metabolic stability and target affinity compared to chlorine due to its smaller atomic radius and higher electronegativity .

Biological Activity

The compound 9-(3,4-dichlorophenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, immunomodulatory effects, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A purine core with an oxo group at position 8.
  • Substituents including a dichlorophenyl and a dimethoxyphenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
A-549 (Lung)0.05
MCF7 (Breast)0.06
HCT-116 (Colon)0.04

These values indicate that the compound is highly effective at low concentrations, comparable to established chemotherapeutic agents like doxorubicin.

Immunomodulatory Effects

The compound has also demonstrated immunomodulatory properties , particularly in the context of HIV treatment. Research indicates that it may enhance the immune response in HIV-infected individuals by modulating cytokine production and T-cell activity .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA synthesis : The purine structure allows it to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Induction of apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    A study conducted on multiple cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study indicated that the mechanism involved both apoptosis and necrosis pathways .
  • Immunomodulatory Study
    In an experimental model involving HIV-infected cells, the compound was found to significantly increase the production of interferon-gamma and interleukin-2, suggesting its potential as an adjunct therapy in HIV treatment .

Q & A

Q. Example Table: Reported IC₅₀ Values

TargetIC₅₀ (µM)Assay TypeReference Model
COX-20.12In vitro (HEK293)
EGFR2.4Kinase assay
TNF-α1.8ELISA (RAW264.7)

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates ligand-receptor interactions (e.g., ΔG = -9.2 kcal/mol for COX-2 binding) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models: Relate substituent electronegativity (e.g., Cl vs. OCH₃) to inhibitory potency (R² >0.85 in purine analogs) .

Basic: What are the key physicochemical properties influencing in vitro assays?

Methodological Answer:

  • Solubility: Moderate in DMSO (>10 mg/mL), poor in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro dosing .
  • Stability: Degrades <5% in pH 7.4 (24 hrs, 37°C). Monitor via LC-MS for byproduct formation .
  • LogP: Predicted ~3.1 (Schrödinger QikProp), indicating moderate membrane permeability .

Advanced: How can reaction scalability be optimized without compromising purity?

Methodological Answer:

  • Flow Chemistry: Reduces side reactions in scale-up (e.g., continuous flow for purine cyclization, 85% yield at 10 g scale) .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
  • Green Chemistry: Replace toxic solvents (e.g., DCM → 2-MeTHF) and catalysts (e.g., recyclable Fe₃O₄ nanoparticles) .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 with arachidonic acid substrate) .
  • Cytotoxicity: MTT/WST-1 assays in cancer cell lines (e.g., IC₅₀ ~1.5 µM in MCF-7) .
  • Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

  • 3,4-Dichlorophenyl vs. 4-Fluorophenyl: Cl groups enhance COX-2 affinity (ΔΔG = -1.8 kcal/mol) but reduce solubility .
  • 2,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl: Methoxy groups improve metabolic stability (t₁/₂ >6 hrs in microsomes) .
  • Carboxamide vs. Ester: Carboxamide increases hydrogen-bonding with kinase targets (e.g., EGFR T790M) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis (volatile intermediates like HCN in cyclization) .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal (pH 6–8) .

Advanced: How can machine learning improve SAR studies for this compound class?

Methodological Answer:

  • Feature Selection: Train models on descriptors like topological polar surface area (TPSA) and H-bond donors .
  • Deep Learning (GNNs): Predict cytotoxicity (AUC >0.9) using graph neural networks on purine derivatives .
  • Active Learning: Prioritize synthesis of high-scoring virtual analogs (e.g., Bayesian optimization) .

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